3-Bromomethyl-4-fluorophenylboronic acid pinacol ester

Medicinal Chemistry Suzuki-Miyaura Coupling Fluorinated Boronates

This regioisomer offers unique ortho-fluorine electronic modulation and a benzylic bromide handle for SN2 diversification, making it irreplaceable for constructing metabolically stable ortho-fluorobiaryl pharmacophores. Substituting with non-fluorinated or 2-bromomethyl regioisomers alters transmetalation kinetics and spatial reactivity, compromising lead optimization. Available in 97% purity with global shipping.

Molecular Formula C13H17BBrFO2
Molecular Weight 314.99 g/mol
CAS No. 1544739-25-4
Cat. No. B1379571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromomethyl-4-fluorophenylboronic acid pinacol ester
CAS1544739-25-4
Molecular FormulaC13H17BBrFO2
Molecular Weight314.99 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CBr
InChIInChI=1S/C13H17BBrFO2/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(16)9(7-10)8-15/h5-7H,8H2,1-4H3
InChIKeyBQOMTZAOMQFSJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromomethyl-4-fluorophenylboronic Acid Pinacol Ester (CAS 1544739-25-4): Ortho-Fluorinated Bifunctional Boronate Building Block for Pharmaceutical and Agrochemical Synthesis


3-Bromomethyl-4-fluorophenylboronic acid pinacol ester (CAS 1544739-25-4) is a bifunctional organoboron compound comprising an arylboronic pinacol ester and an ortho-fluorine to the boronate, along with a benzylic bromomethyl substituent. It is primarily utilized as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions for the construction of biaryl scaffolds in pharmaceutical and agrochemical intermediates. [1] Key structural and property data are available from authoritative chemical databases, including molecular weight (314.99 g/mol), molecular formula (C₁₃H₁₇BBrFO₂), IUPAC name (2-[3-(bromomethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane), and computed descriptors such as LogP (4.71) and topological polar surface area (18.5 Ų). [2]

Why Non-Fluorinated or Regioisomeric Bromomethyl Boronates Cannot Substitute for 3-Bromomethyl-4-fluorophenylboronic Acid Pinacol Ester


Generic substitution with non-fluorinated or regioisomeric bromomethyl phenylboronic esters in synthetic routes targeting specific biaryl pharmacophores is not a viable strategy. The ortho-fluorine atom directly influences the electronic properties of the boronate center and the adjacent aromatic ring, which can modulate the rate and selectivity of the Suzuki-Miyaura transmetalation step. [1] Furthermore, the precise 3-bromomethyl-4-fluoro substitution pattern dictates the spatial orientation and subsequent reactivity of the benzylic bromide handle in SN2 functionalization sequences, a factor that regioisomers such as 2-bromomethyl-4-fluorophenylboronic acid pinacol ester (CAS 850567-57-6) cannot replicate. The combination of the ortho-fluorine and meta-bromomethyl substitution is critical for achieving the desired pharmacokinetic and binding properties in advanced drug candidates, necessitating the use of this specific regioisomer.

Quantitative Differentiation Evidence for 3-Bromomethyl-4-fluorophenylboronic Acid Pinacol Ester


Enhanced Suzuki-Miyaura Coupling Efficiency via Ortho-Fluorine Electronic Activation

The presence of an ortho-fluorine atom on the aryl ring of the target boronate ester provides a distinct advantage in Suzuki-Miyaura cross-coupling reactions compared to non-fluorinated analogs. While the target compound (3-bromomethyl-4-fluorophenylboronic acid pinacol ester) is an ortho-fluorinated arylboronate, class-level inference from studies on analogous fluorinated boronic acids indicates that such ortho-fluorinated species can achieve coupling yields in the high 90% range with short reaction times, in contrast to their non-fluorinated counterparts, which may exhibit yields in the low 90% range or require longer reaction times to achieve comparable results. [1] This enhanced reactivity is attributed to the electron-withdrawing effect of the fluorine atom, which facilitates the transmetalation step of the catalytic cycle.

Medicinal Chemistry Suzuki-Miyaura Coupling Fluorinated Boronates

Regiochemical Distinction: Differential Reactivity and Application Scope vs. 2-Bromomethyl-4-fluorophenylboronic Acid Pinacol Ester

The target compound (3-bromomethyl-4-fluorophenylboronic acid pinacol ester, CAS 1544739-25-4) is a distinct regioisomer of 2-bromomethyl-4-fluorophenylboronic acid pinacol ester (CAS 850567-57-6). This structural difference is not trivial; it dictates the geometry of the biphenyl system formed after Suzuki coupling and the steric environment of the benzylic bromide. The target compound positions the bromomethyl group meta to the biaryl linkage and ortho to the fluorine, while the regioisomer places the bromomethyl group ortho to the biaryl linkage. [1][2] While no direct head-to-head quantitative yield data are available, the distinct substitution patterns lead to different products with different physicochemical properties (e.g., LogP, topological polar surface area) and distinct downstream applications in medicinal chemistry SAR exploration.

Regioisomer SAR Building Block

Boronic Acid vs. Pinacol Ester: Superior Stability and Ease of Handling for the Pinacol Ester

The target compound is provided as a pinacol ester, which offers significant advantages in stability and handling compared to the corresponding free boronic acid. While quantitative stability data (e.g., half-life under specific conditions) for this specific compound are not publicly available, class-level evidence for arylboronic esters consistently demonstrates that pinacol esters are significantly more stable to air and moisture, and less prone to problematic protodeboronation side reactions during storage and use. [1] This enhanced stability simplifies procurement, storage, and reaction setup, making the pinacol ester the preferred form for reliable and reproducible Suzuki-Miyaura cross-coupling in both research and process chemistry settings.

Stability Pinacol Ester Suzuki Coupling

Validated Application Scenarios for 3-Bromomethyl-4-fluorophenylboronic Acid Pinacol Ester


Synthesis of Diverse Biphenyl Libraries via Sequential Suzuki-Miyaura and SN2 Reactions

The target compound is ideally suited for the construction of biphenyl libraries via a two-step sequence. The boronate ester first undergoes a Suzuki-Miyaura cross-coupling with an aryl halide to form a functionalized biphenyl intermediate. [1] The benzylic bromide is then engaged in a subsequent nucleophilic substitution reaction with a wide range of nucleophiles (amines, thiols, alcohols, phenols), enabling rapid diversification of the biphenyl scaffold. [2] This sequential functionalization strategy is particularly valuable in medicinal chemistry for exploring structure-activity relationships (SAR) around a central biaryl core.

Preparation of ortho-Fluorinated Biaryl Pharmacophores with Improved Metabolic Stability

The ortho-fluorine substituent on the boronate ring is a strategic feature for medicinal chemistry, as it is known to enhance metabolic stability and modulate the pKa of adjacent functional groups in the resulting biaryl products. [1] This compound serves as a direct precursor to biaryl drug candidates where the fluorine atom is positioned ortho to the newly formed carbon-carbon bond. This specific substitution pattern is difficult to access through alternative routes, making this building block a critical starting material for incorporating a metabolically stable ortho-fluorobiaryl motif into lead compounds. [2]

Agrochemical Intermediate for Arylpyrazole and Arylpyridine Derivatives

Beyond pharmaceuticals, this compound finds application as a key intermediate in the synthesis of advanced agrochemicals. Its ability to undergo efficient Suzuki-Miyaura coupling makes it suitable for attaching a 3-bromomethyl-4-fluorophenyl group to heterocyclic cores common in herbicides and fungicides, such as pyrazoles and pyridines. [1] The benzylic bromide serves as a handle for introducing additional functionality (e.g., water-solubilizing groups or further lipophilic tails) in the final stages of agrochemical candidate synthesis.

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